![molecular formula C17H21N3O4 B5179595 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5179595.png)
5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE: is a complex organic compound with a unique structure that combines a diethylamino group, an ethoxyphenyl group, and a diazinane trione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves a multi-step process. The initial step often includes the formation of the diazinane trione core, followed by the introduction of the ethoxyphenyl and diethylamino groups through various organic reactions. Common reagents used in these reactions include ethyl chloroformate, diethylamine, and phenol derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or ethoxyphenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions often require catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, and it is being explored as a lead compound in drug discovery programs.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.
Wirkmechanismus
The mechanism of action of 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Bis(2-methoxyethyl)amine: Used in the synthesis of aryl amines through Pd-catalyzed Buchwald-Hartwig amination reactions.
Uniqueness: 5-{[4-(DIETHYLAMINO)-2-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline, this compound’s structure allows for more complex interactions and applications, making it a valuable tool in various fields of research and industry.
Eigenschaften
IUPAC Name |
5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-4-20(5-2)12-8-7-11(14(10-12)24-6-3)9-13-15(21)18-17(23)19-16(13)22/h7-10H,4-6H2,1-3H3,(H2,18,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHATLSQVXVGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
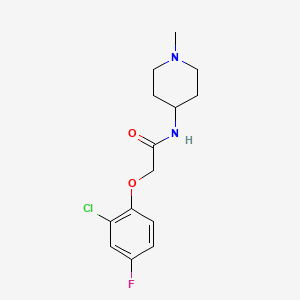
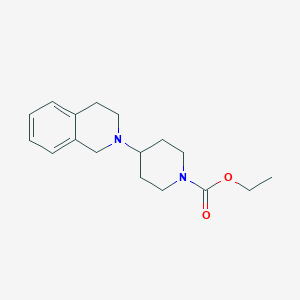
![2-[(2-bromo-4,5-dimethoxyphenyl)methyl]-1H-benzimidazole;hydrochloride](/img/structure/B5179557.png)
![(5E)-1-(3-Bromophenyl)-5-{[1-(prop-2-YN-1-YL)-1H-indol-3-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B5179565.png)
![2-Ethoxy-6-[[2-methoxyethyl-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]amino]methyl]phenol](/img/structure/B5179572.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
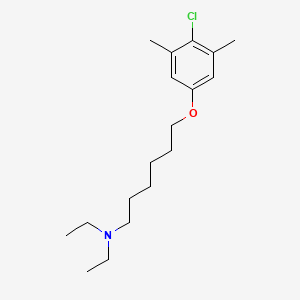
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![2-methoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5179593.png)
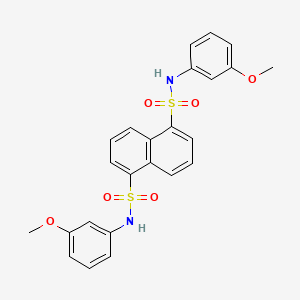
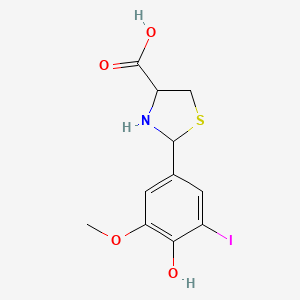
![4-[3-(4-Nitro-phenyl)-2-phenyl-quinoxalin-6-yloxy]-phenylamine](/img/structure/B5179619.png)
